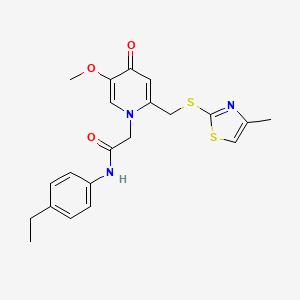![molecular formula C27H20N2O2 B2991467 4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine CAS No. 899942-29-1](/img/structure/B2991467.png)
4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine” is a complex organic molecule. It contains a pyridazine ring which is a six-membered ring with two nitrogen atoms. It also has a furan ring, which is a five-membered ring with an oxygen atom . The methoxyphenyl group is a common substituent in organic chemistry, often contributing to the overall stability of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyridazine ring and the oxygen atom in the furan ring would likely have a significant impact on the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on various factors, including the presence and position of the functional groups. The nitrogen atoms in the pyridazine ring and the oxygen atom in the furan ring could potentially make the compound reactive towards certain reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrogen and oxygen atoms could affect its solubility, while the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación
Dopamine Reuptake Inhibition
A study investigated heteroaromatic GBR analogs, including compounds with furan rings, as dopamine transporter (DAT) ligands. These compounds, such as 4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine, exhibited high affinity and selectivity for DAT and influenced locomotor activity in rats, similar to parent compounds. They also showed potency in decreasing cocaine-maintained responding in monkeys (Matecka et al., 1997).
Cytotoxic Activity
A series of compounds including those with furan-2-yl moieties were synthesized and evaluated for cytotoxic activity against various cancer cell lines. Compounds with furan-2-yl groups showed promising cytotoxicity, suggesting potential use in cancer research (Akbarzadeh et al., 2015).
Inhibition of Adipogenic Differentiation
Research on benzo[b]furan derivatives, including methoxybenzo[b]furan compounds, has shown potential in inhibiting adipocyte differentiation and the production of inflammatory adipokines. This suggests possible applications in addressing obesity-related inflammatory and metabolic diseases (Sung et al., 2010).
Melatonin Receptor Agonism
Tricyclic indan derivatives, including those with a furan ring, have been synthesized and evaluated for their binding affinity to melatonin receptors. These compounds have potential therapeutic applications for sleep disorders and circadian rhythm disorders (Uchikawa et al., 2002).
Solar Energy Conversion
Phenothiazine derivatives with furan linkers were studied in dye-sensitized solar cells. The furan-linked compounds exhibited improved solar energy-to-electricity conversion efficiency, highlighting their potential in solar energy applications (Kim et al., 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[5-(4-methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2/c1-30-22-14-12-20(13-15-22)25-16-17-26(31-25)23-18-24(19-8-4-2-5-9-19)28-29-27(23)21-10-6-3-7-11-21/h2-18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODERSBLLQNZGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C3=CC(=NN=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
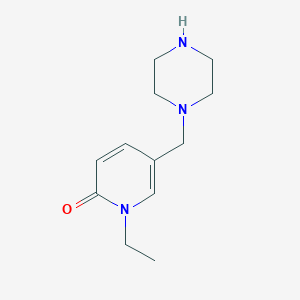
![2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]acetamide](/img/structure/B2991385.png)
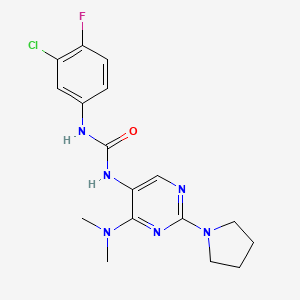
![Methyl (2S,4R)-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate](/img/structure/B2991387.png)
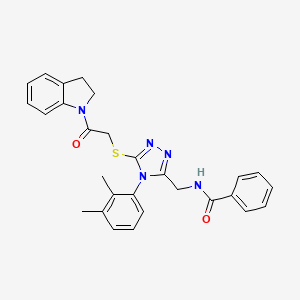
![tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate](/img/structure/B2991389.png)
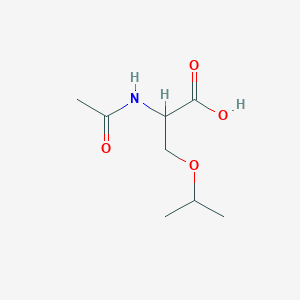
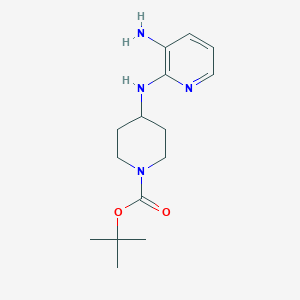
![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2991397.png)
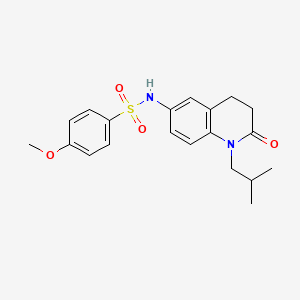
![1-[1-(4-Tert-butylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2991404.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2991405.png)
